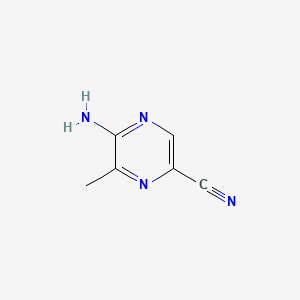

5-Amino-6-methylpyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

5-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-6(8)9-3-5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXZYHAPJPNZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857427 | |

| Record name | 5-Amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-05-7 | |

| Record name | 2-Pyrazinecarbonitrile, 5-amino-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The chlorinated precursor undergoes nucleophilic substitution with ammonia or ammonium salts under microwave irradiation (80–120°C, 150–300 W). Polar aprotic solvents such as dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are preferred due to their high microwave absorption and ability to stabilize transition states. The reaction typically concludes within 20–40 minutes, yielding this compound with 55–70% efficiency .

Key Variables:

Comparative Analysis of Microwave vs. Conventional Heating

Microwave-assisted synthesis offers distinct advantages over conventional methods:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20–40 minutes | 6–12 hours |

| Yield | 55–70% | 30–45% |

| Byproduct Formation | <5% | 15–20% |

The accelerated kinetics under microwave conditions are attributed to dielectric heating , which uniformly activates reactant molecules while minimizing thermal degradation.

Cyclization of Diaminomaleonitrile Derivatives

An alternative approach involves constructing the pyrazine ring via cyclization of diaminomaleonitrile with α-keto esters or aldehydes. This method, though less direct, is valuable for scalable production.

Synthetic Pathway

-

Condensation: Diaminomaleonitrile reacts with methylglyoxal in ethanol at reflux (78°C) to form a diimine intermediate.

-

Cyclization: The intermediate undergoes acid-catalyzed (e.g., HCl) cyclization at 100–120°C, yielding this compound.

Challenges:

-

Intermediate Instability: The diimine intermediate is prone to hydrolysis, necessitating anhydrous conditions.

-

Selectivity: Competing pathways may produce regioisomers, requiring chromatographic purification (reducing yield to 40–50%).

Oxidation-Amidation of 2,5-Dimethylpyrazine

A patent-pending method describes the oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid, followed by conversion to the nitrile via amidation and dehydration.

Stepwise Procedure

-

Oxidation: 2,5-Dimethylpyrazine is treated with KMnO₄ in aqueous H₂SO₄ (60–80°C), selectively oxidizing one methyl group to a carboxyl group.

-

Amidation: The carboxylic acid reacts with urea at 180–200°C to form 5-methylpyrazine-2-carboxamide.

-

Dehydration: Phosphorus oxychloride (POCl₃) converts the amide to the nitrile at 100°C, achieving 60–65% overall yield .

Optimization Insight:

-

pH Control: Maintaining pH 2–3 during oxidation suppresses over-oxidation to pyrazinedicarboxylic acid.

Catalytic Cyanation of Halogenated Pyrazines

Transition-metal-catalyzed cyanation offers a potential route, though direct evidence for this compound is limited. Analogous reactions with 5-chloro-6-methylpyrazine suggest:

Palladium-Catalyzed Cyanation

Using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 120°C, 5-chloro-6-methylpyrazine-2-carbonitrile can be synthesized, followed by amination. However, this method introduces complexity due to competing side reactions (e.g., nitrile hydrolysis).

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

| Method | Capital Cost | Operating Cost | Scalability |

|---|---|---|---|

| Microwave Aminodehalogenation | High | Moderate | Limited |

| Cyclization | Low | High | High |

| Oxidation-Amidation | Moderate | Low | High |

The oxidation-amidation route is favored for industrial production due to low reagent costs and compatibility with continuous flow reactors .

Análisis De Reacciones Químicas

Types of Reactions:

5-Amino-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemistry:

In chemistry, 5-Amino-6-methylpyrazine-2-carbonitrile is used as a building block for synthesizing more complex molecules.

Biology and Medicine:

In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may serve as a precursor for developing drugs targeting specific enzymes or receptors .

Industry:

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other industrial products .

Mecanismo De Acción

The mechanism of action of 5-Amino-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Pyrazine-2-carbonitrile Derivatives

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

- Structure: Features two cyano groups at positions 2 and 3, with a methyl group at position 6 and an amino group at position 3.

- Synthesis: Prepared via microwave-assisted aminodehalogenation, offering high yields and reduced reaction times .

- Bioactivity :

- Antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL for derivatives with 3,4-Cl, 2-Cl, or 4-CF₃ substituents).

- Herbicidal activity via inhibition of photosynthetic electron transport (IC₅₀ = 16.4–487.0 µmol/L).

- Key Differences: The additional cyano group at position 3 increases lipophilicity, enhancing membrane permeability but reducing solubility compared to 5-amino-6-methylpyrazine-2-carbonitrile .

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

- Structure: Pyrazine-2-carbonitrile linked to a substituted pyridine moiety via an amino bridge.

- Application : Potent checkpoint kinase 1 (CHK1) inhibitor with oral bioavailability, used to enhance DNA-damaging chemotherapy efficacy.

- Optimization Challenges : Balancing CHK1 potency (dependent on lipophilicity) and off-target hERG ion channel inhibition .

Pyridine and Pyrazole-Fused Carbonitriles

2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile

- Structure: Pyridine core fused with a pyrazolinone ring, substituted with amino and cyano groups.

- Synthetic Utility : Reacts with triethyl orthoformate, hydrazine hydrate, and acylating agents to form pyridopyrimidines and triazines, demonstrating broader heterocyclic diversity than pyrazine derivatives .

6-Amino-4-aryl-3-methylpyrano[2,3-c]pyrazole-5-carbonitriles

Halogenated Pyrazinecarbonitriles

5-Chloropyrazine-2-carbonitrile

- Structure: Chloro substituent at position 5 instead of amino and methyl groups.

- Utility: Serves as a precursor in nucleophilic substitution reactions due to the chloro group’s leaving ability, unlike the electron-donating amino group in this compound .

Data Tables

Table 1: Key Structural and Functional Properties

Actividad Biológica

5-Amino-6-methylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C6H6N4, featuring a pyrazine ring with an amino group and a carbonitrile functional group. The presence of these functional groups allows for various interactions with biological macromolecules, influencing their activity.

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions that influence enzyme activity and receptor functions.

Key Mechanisms:

- Antimicrobial Activity : The compound has been investigated for its potential to disrupt bacterial cell wall synthesis, inhibiting key enzymes involved in this process .

- Anticancer Properties : Research suggests that it may interfere with cellular signaling pathways, promoting apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. For instance, it was evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to antimicrobial properties, the compound has been assessed for its antioxidant capabilities using methods such as ABTS and DPPH assays. It exhibited moderate antioxidant activity, suggesting that it may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity.

- Synthesis and Evaluation : A series of derivatives were synthesized using microwave-assisted reactions, which resulted in higher yields and shorter reaction times. These derivatives were characterized by IR and NMR spectroscopy .

- Biological Evaluation : Compounds derived from this compound were tested for their antibacterial, antifungal, and herbicidal activities. Notably, certain derivatives showed enhanced activity against Mycobacterium tuberculosis, indicating that structural modifications can significantly influence biological efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile | C6H5ClN4 | Contains amino and chloro groups; potential for different reactivity patterns. |

| 5-Amino-2-methylpyrazine | C6H7N3 | Similar structure but lacks carbonitrile; differing biological activities. |

| 6-Amino-5-methylpyrazine-2-carbonitrile | C6H7N4 | Similar core structure but with different substitution patterns affecting activity. |

This table highlights how the unique arrangement of functional groups in this compound contributes to its distinct biological properties compared to its analogs.

Q & A

Q. Key Conditions :

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Q. Basic

- IR Spectroscopy :

- Nitrile (C≡N) stretch: ~2200–2250 cm⁻¹.

- Amino (NH₂) stretches: ~3300–3400 cm⁻¹ (asymmetric) and ~3150–3250 cm⁻¹ (symmetric) .

- ¹H/¹³C NMR :

- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error. For example, a compound with C₇H₇N₅ would show m/z 177.0653 .

How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Advanced

Density Functional Theory (DFT) studies predict:

- Electron distribution : The nitrile group acts as an electron-withdrawing moiety, polarizing the pyrazine ring and directing electrophilic substitution to the amino-methyl site .

- Reaction pathways : Transition-state modeling for cyclization reactions reveals energy barriers, aiding in catalyst selection (e.g., TBAB lowers activation energy by stabilizing intermediates) .

- Vibrational spectra : DFT-calculated IR frequencies align with experimental data, resolving ambiguities in functional group assignments (e.g., distinguishing NH₂ bending modes from ring vibrations) .

What strategies can resolve contradictions in reported biological activities of pyrazine carbonitrile derivatives?

Advanced

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) arise from:

- Substituent effects : Chloro groups (as in 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile) enhance antimicrobial activity compared to methyl groups due to increased lipophilicity .

- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and use positive controls (e.g., ciprofloxacin for bacteria) .

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing methyl with trifluoromethyl) and docking studies identify critical interactions with biological targets (e.g., enzyme active sites) .

How does the choice of catalyst influence the synthesis of pyrazine carbonitriles in multicomponent reactions?

Q. Advanced

Case Study : Replacing TBAB with SiO₂-TMG in a pyrano-pyrazole synthesis increased yield from 75% to 92% by enhancing enolate formation .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (>98%). Cooling gradients (e.g., 60°C → 4°C) minimize co-precipitation of impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers. Rf values ~0.3–0.4 indicate target compound .

- Soxhlet Extraction : For scale-up, continuous extraction with acetonitrile removes polymeric byproducts .

How do steric and electronic effects of substituents impact the reactivity of pyrazine carbonitriles in nucleophilic substitution reactions?

Q. Advanced

- Steric effects : Bulky groups (e.g., 4-isopropylphenyl) hinder nucleophilic attack at the pyrazine C-2 position, favoring C-5 substitution .

- Electronic effects : Electron-withdrawing groups (e.g., -CN) activate the ring for nucleophilic aromatic substitution, while amino groups (-NH₂) direct electrophiles to adjacent positions via resonance .

- Case Study : this compound reacts with hydrazine to form pyrazolo[1,5-a]pyrazines, whereas chloro-substituted analogs undergo SNAr with amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.